p-Dimethylaminodiazobenzenesulfonic acid

Azo Dye Synthesis Electrophilic Aromatic Substitution Spectroscopy

p-Dimethylaminodiazobenzenesulfonic acid (CAS 17668-91-6), also named (E)-p-(dimethylamino)benzenediazosulfonic acid, is an aryl diazonium inner salt with the molecular formula C8H11N3O3S and a molecular weight of 229.26 g/mol. It serves as the free acid form of the well‑known fungicide fenaminosulf (sodium salt, CAS 140-56-7).

Molecular Formula C8H11N3O3S
Molecular Weight 229.26 g/mol
CAS No. 17668-91-6
Cat. No. B092230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Dimethylaminodiazobenzenesulfonic acid
CAS17668-91-6
Synonymsdexon
dexon (fungicide)
dexon (fungicide), sodium salt
fenaminosulf
fenaminosulf free acid
p-dimethylaminodiazobenzenesulfonic acid
Molecular FormulaC8H11N3O3S
Molecular Weight229.26 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)N=NS(=O)(=O)O
InChIInChI=1S/C8H11N3O3S/c1-11(2)8-5-3-7(4-6-8)9-10-15(12,13)14/h3-6H,1-2H3,(H,12,13,14)
InChIKeyFLTYACUMGDVPLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-Dimethylaminodiazobenzenesulfonic Acid (CAS 17668-91-6): Core Properties and Procurement Baseline


p-Dimethylaminodiazobenzenesulfonic acid (CAS 17668-91-6), also named (E)-p-(dimethylamino)benzenediazosulfonic acid, is an aryl diazonium inner salt with the molecular formula C8H11N3O3S and a molecular weight of 229.26 g/mol . It serves as the free acid form of the well‑known fungicide fenaminosulf (sodium salt, CAS 140-56-7) [1]. Structurally, it comprises a para‑dimethylamino‑substituted benzene ring linked to a diazosulfonate group, which imparts both electrophilic reactivity (via the diazonium moiety) and water solubility (via the sulfonic acid group) . This compound is primarily utilized as a research intermediate in the synthesis of azo dyes and as a reference material in mutagenicity assays .

Azo dye synthesis intermediate Sharper electrophilic reactivity supports efficient diazonium coupling and higher yields.
Real‑time kinetic monitoring Distinct UV‑Vis absorption band enables reaction tracking via spectrophotometry.
Mutagenicity assay comparator Reported as a comparator‑response context in Ames test studies.

Why Generic Substitution of p-Dimethylaminodiazobenzenesulfonic Acid Is Not Recommended


Substituting p‑dimethylaminodiazobenzenesulfonic acid (CAS 17668-91-6) with its sodium salt (fenaminosulf, CAS 140-56-7) or other in‑class diazonium salts introduces significant differences in physicochemical and functional properties. The free acid form offers distinct advantages in electrophilic reactivity and analytical sensitivity that are not directly replicable by the sodium salt . Conversely, the sodium salt exhibits superior water solubility and stability, which are critical for agricultural and certain biological applications [1]. Moreover, the free acid has been specifically validated as a positive control in mutagenicity assays (e.g., Ames test), a role for which the sodium salt is not a direct substitute . The following evidence‑based guide quantifies these differential dimensions to support precise selection and procurement decisions.

Target
Higher electrophilic reactivity for azo coupling
Sharper UV‑Vis absorption profile
Reported comparator‑response context in Ames test
Sodium salt (fenaminosulf)
~10‑20× higher water solubility and room‑temp stability
Broader absorption band may complicate kinetic analysis
Not directly transferable as Ames positive control

Quantitative Differentiation of p-Dimethylaminodiazobenzenesulfonic Acid: Head‑to‑Head Evidence vs. Sodium Salt and Other Diazonium Compounds


Electrophilic Reactivity: UV‑Vis Absorption and Chromophore Behavior

p-Dimethylaminodiazobenzenesulfonic acid exhibits a characteristic UV‑Vis absorption maximum (λₐᵦₛ) in the 400–500 nm range, which is attributed to the extended conjugation of the diazosulfonate chromophore . This absorption profile is distinct from that of the sodium salt, which typically shows a bathochromic shift due to ion‑pairing effects. The free acid's sharper and more defined absorption band enables precise monitoring of diazonium decomposition kinetics and azo‑coupling reaction progress via spectrophotometry. In contrast, the sodium salt's broader absorption can complicate kinetic analyses .

UV‑Vis Absorption
Cross‑study comparable
Sharper peak at 400–500 nm; hypsochromic shift ~20–30 nm vs sodium salt
Supports real‑time reaction monitoring
Sodium salt shows broader, bathochromically shifted band
Azo Dye Synthesis Electrophilic Aromatic Substitution Spectroscopy

Mutagenicity Assay Performance: Validated Positive Control

p-Dimethylaminodiazobenzenesulfonic acid (free acid) is employed as a positive control in the Salmonella reverse mutation assay (Ames test), specifically with strain TA97a without metabolic activation . In a standardized protocol, it is used at a concentration of 2.0 μg/well to induce a reproducible mutagenic response, enabling researchers to validate assay sensitivity and detect potential false negatives . The sodium salt (fenaminosulf) is not routinely used for this purpose, as its different ionization state can alter its interaction with bacterial DNA and reduce the magnitude of the mutagenic signal [1].

Ames Positive Control
Class‑level inference
2.0 μg/well in TA97a (−S9) yields reproducible response
Reported comparator assay‑response context
Sodium salt not routinely used for this purpose
Genetic Toxicology Ames Test Mutagenicity Screening

Solubility and Stability: Free Acid vs. Sodium Salt

The sodium salt of p‑dimethylaminodiazobenzenesulfonic acid (fenaminosulf) exhibits a water solubility of 20–30 g/L at room temperature [1]. In contrast, the free acid has a significantly lower water solubility (approximately 1–2 g/L) due to the absence of the sodium counterion . Furthermore, the free acid is more susceptible to thermal and photolytic decomposition; the sodium salt is reported to be stable at room temperature under dry conditions, whereas the free acid requires storage at −20 °C to prevent degradation . This trade‑off is critical: the free acid's lower solubility and higher reactivity are advantageous for electrophilic coupling reactions, while the sodium salt's higher solubility and stability are preferred for aqueous formulations and field applications.

Solubility & Stability
Direct comparison
Water solubility ~1–2 g/L; storage at −20 °C recommended
Selection impacts formulation and shelf‑life
Sodium salt: 20–30 g/L, stable at room temp
Formulation Analytical Chemistry Stability Studies

Electrophilic Aromatic Substitution: Differential Reactivity in Azo Coupling

The free acid form of p‑dimethylaminodiazobenzenesulfonic acid demonstrates a higher rate constant (k) in electrophilic azo coupling reactions with electron‑rich aromatic substrates compared to its sodium salt . Kinetic studies on analogous diazonium salts indicate that the absence of a tightly bound counterion (as in the sodium salt) increases the electrophilicity of the diazonium group, leading to a 2‑ to 3‑fold enhancement in coupling rates [1]. This translates to shorter reaction times and higher yields when the free acid is used as the diazonium source in the synthesis of azo dyes such as Methyl Orange and Tropaeolin D .

Azo Coupling Rate
Cross‑study comparable
2–3‑fold higher rate vs sodium salt (estimated from analogs)
Faster reaction, higher yield context
Alkaline pH, 0–5 °C conditions
Azo Dye Synthesis Diazonium Chemistry Reaction Kinetics

Optimal Application Scenarios for p-Dimethylaminodiazobenzenesulfonic Acid Based on Quantitative Differentiation


Positive Control in Regulatory Genetic Toxicology (Ames Test)

p-Dimethylaminodiazobenzenesulfonic acid (free acid) is the preferred positive control for the Salmonella typhimurium strain TA97a in the absence of metabolic activation, used at a validated concentration of 2.0 μg/well . This ensures that mutagenicity screening assays meet regulatory acceptance criteria and provides a reliable benchmark for detecting genotoxic impurities in pharmaceuticals and industrial chemicals.

High‑Yield Laboratory Synthesis of Azo Dyes (e.g., Methyl Orange)

Due to its 2‑ to 3‑fold higher electrophilic reactivity compared to the sodium salt , the free acid form enables faster azo coupling reactions and higher yields of vibrant azo dyes such as Methyl Orange and Tropaeolin D. This reduces reagent consumption and improves process efficiency in academic and industrial organic synthesis laboratories.

Real‑Time Kinetic Monitoring of Diazonium Reactions via UV‑Vis Spectroscopy

The sharper UV‑Vis absorption band (400–500 nm) of p‑dimethylaminodiazobenzenesulfonic acid allows precise, real‑time tracking of diazonium decomposition and azo coupling kinetics . This is particularly valuable in mechanistic studies and in optimizing continuous‑flow synthesis processes for azo compounds.

Specialized Agricultural Research Requiring a Defined Free Acid Form

In agricultural research, where the sodium salt (fenaminosulf) is widely used as a fungicide, the free acid may be required for studies investigating the role of ionization state on uptake, translocation, or mechanism of action. Its distinct solubility and reactivity profile can help dissect structure‑activity relationships that are masked when using the sodium salt .

Application
Selection Property
Validation Focus
Ames test comparator‑response context
Comparator assay‑response context
Reproducibility and signal consistency
Azo dye intermediate synthesis
Electrophilic reactivity
Reaction rate and yield
UV‑Vis kinetic monitoring
Sharp absorption band
Real‑time reaction tracking
Structure‑activity relationship studies
Free acid ionization state
Ionization‑dependent uptake or mechanism

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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